Welcome to the BenchChem Online Store!
molecular formula C11H10F3NO2 B8291320 5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

Cat. No. B8291320
M. Wt: 245.20 g/mol
InChI Key: GXUKLFZPEIIADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08207164B2

Procedure details

A mixture of 5-difluoromethyl-5-(2-fluoro-phenyl)-morpholin-3-one (141 g, 575 mmol) and Lawesson's reagent (132 g, 316 mmol) in 1400 ml of THF was heated at 68° C. for 1 h, cooled down and then evaporated. The residue was dissolved in 1 L DCM and filtered over 2 Kg silica gel with 10 L DCM to give 161 g of the title compound in the form of a greenish resin that slowly crystallized. The compound was used without further purification.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:17])[C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[NH:8][C:7](=O)[CH2:6][O:5][CH2:4]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1>C1COCC1>[F:1][CH:2]([F:17])[C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[NH:8][C:7](=[S:27])[CH2:6][O:5][CH2:4]1

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
FC(C1(COCC(N1)=O)C1=C(C=CC=C1)F)F
Name
Quantity
132 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
1400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 L DCM
FILTRATION
Type
FILTRATION
Details
filtered over 2 Kg silica gel with 10 L DCM

Outcomes

Product
Name
Type
product
Smiles
FC(C1(COCC(N1)=S)C1=C(C=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 161 g
YIELD: CALCULATEDPERCENTYIELD 195%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.